
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with two methoxy groups attached to the benzene ring and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride typically involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride in the presence of dry tetrahydrofuran . The reaction proceeds as follows:
Reduction Reaction: 1-(2,3-dimethoxyphenyl)-2-nitroethene is reduced using lithium aluminum hydride in dry tetrahydrofuran to yield 2,3-dimethoxyphenethylamine.
Methylation: The resulting 2,3-dimethoxyphenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form the N-methyl derivative.
Hydrochloride Formation: Finally, the N-methyl derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the phenethylamine backbone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Applications De Recherche Scientifique
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.
Comparaison Avec Des Composés Similaires
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride can be compared with other similar compounds, such as:
2,3-Dimethoxyphenethylamine: Lacks the N-methyl group, resulting in different pharmacological properties.
3,4-Dimethoxyphenethylamine: Has methoxy groups at different positions on the benzene ring, leading to variations in chemical reactivity and biological activity.
N-Methylphenethylamine: Lacks the methoxy groups, affecting its overall chemical and pharmacological profile.
Propriétés
Numéro CAS |
7511-80-0 |
|---|---|
Formule moléculaire |
C17H22ClNO2 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
1-(2,3-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(12-13-8-5-4-6-9-13)14-10-7-11-16(19-2)17(14)20-3;/h4-11,15,18H,12H2,1-3H3;1H |
Clé InChI |
SOKRHPDQYRSJJW-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=CC=C1)C2=C(C(=CC=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


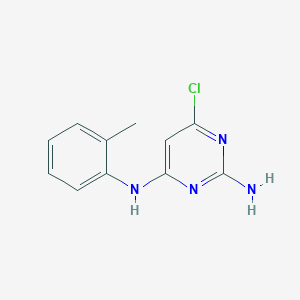


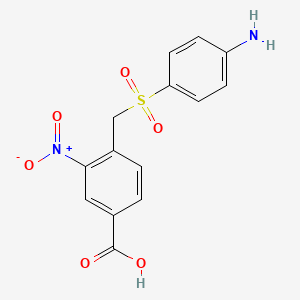
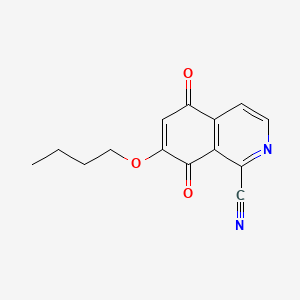
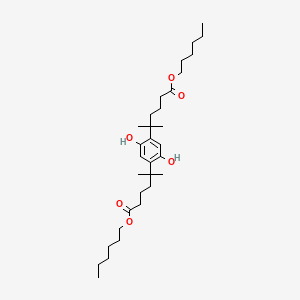

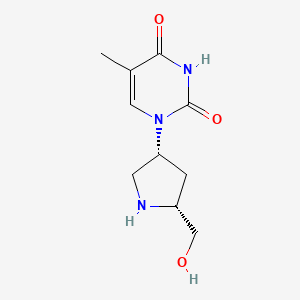


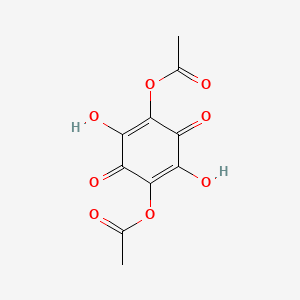
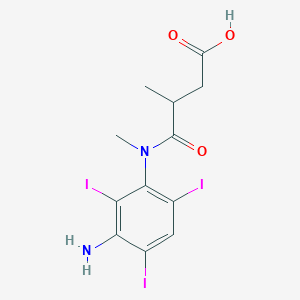
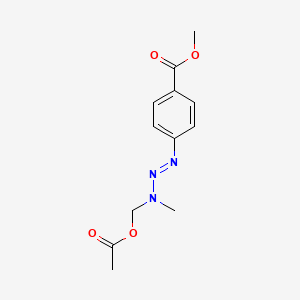
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
